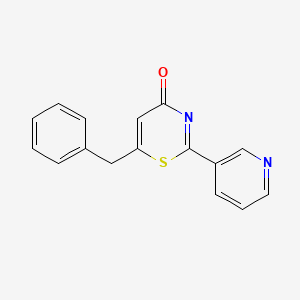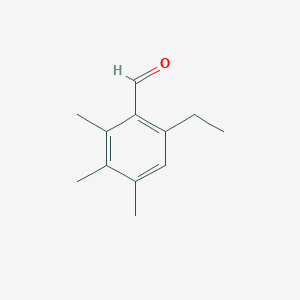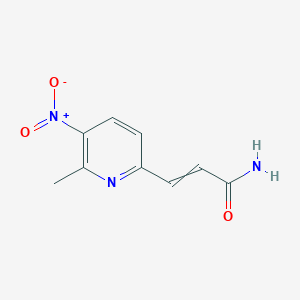![molecular formula C9H12Cl2N2O4 B14380932 1-{[Bis(2-chloroethyl)carbamoyl]oxy}pyrrolidine-2,5-dione CAS No. 88692-23-3](/img/structure/B14380932.png)
1-{[Bis(2-chloroethyl)carbamoyl]oxy}pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[Bis(2-chloroethyl)carbamoyl]oxy}pyrrolidine-2,5-dione is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring and bis(2-chloroethyl)carbamoyl groups
Métodos De Preparación
The synthesis of 1-{[Bis(2-chloroethyl)carbamoyl]oxy}pyrrolidine-2,5-dione typically involves the reaction of pyrrolidine-2,5-dione with bis(2-chloroethyl)carbamoyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a base to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
1-{[Bis(2-chloroethyl)carbamoyl]oxy}pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.
Substitution: The bis(2-chloroethyl)carbamoyl groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-{[Bis(2-chloroethyl)carbamoyl]oxy}pyrrolidine-2,5-dione has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-{[Bis(2-chloroethyl)carbamoyl]oxy}pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The bis(2-chloroethyl)carbamoyl groups are known to form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The pyrrolidine ring contributes to the compound’s stability and reactivity, enhancing its overall efficacy .
Comparación Con Compuestos Similares
1-{[Bis(2-chloroethyl)carbamoyl]oxy}pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
1-{[Bis(2-chloroethyl)carbamoyl]oxy}pyrrolidine-2-one: This compound has a similar structure but lacks the additional carbonyl group at the 5-position.
This compound derivatives: Various derivatives with different substituents on the pyrrolidine ring or the bis(2-chloroethyl)carbamoyl groups have been synthesized and studied for their unique properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
88692-23-3 |
|---|---|
Fórmula molecular |
C9H12Cl2N2O4 |
Peso molecular |
283.11 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) N,N-bis(2-chloroethyl)carbamate |
InChI |
InChI=1S/C9H12Cl2N2O4/c10-3-5-12(6-4-11)9(16)17-13-7(14)1-2-8(13)15/h1-6H2 |
Clave InChI |
JZVQQKRZNVIBIB-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)OC(=O)N(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Chloro-3-nitrobenzene-1-sulfonyl)amino]ethane-1-sulfonic acid](/img/structure/B14380850.png)
![3-[(2-Hydroxyethyl)(methyl)arsanyl]propanenitrile](/img/structure/B14380863.png)
![Ethyl 2-methyl-2-[(2-methylquinolin-8-yl)oxy]propanoate](/img/structure/B14380865.png)
![1-(Triphenylmethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14380874.png)
![6-Ethoxy-8-oxabicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14380879.png)

![3-[2-(Furan-2-yl)-2-oxoethyl]-1,3-thiazol-3-ium bromide](/img/structure/B14380887.png)
![Ethyl (5-chloro[1,3]oxazolo[4,5-h]quinolin-2-yl)acetate](/img/structure/B14380895.png)

![4-[4-(Methanesulfonyl)phenyl]-1,2,5-oxadiazol-3-amine](/img/structure/B14380898.png)


![N-[(4-Bromophenyl)sulfanyl]-4-(trifluoromethyl)aniline](/img/structure/B14380902.png)

